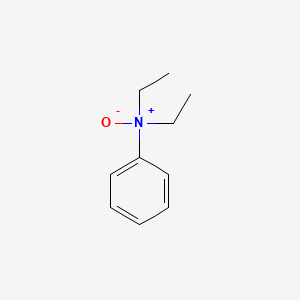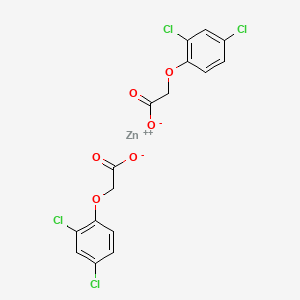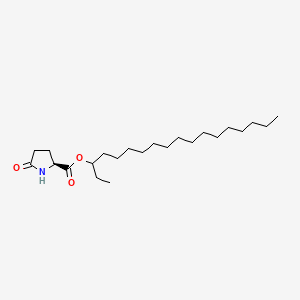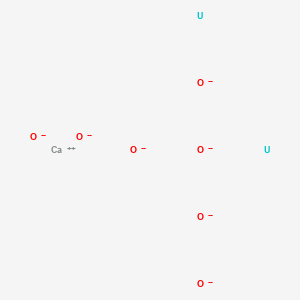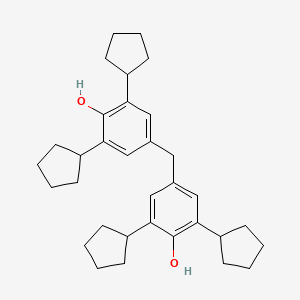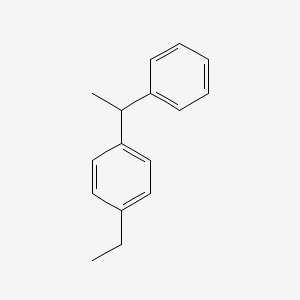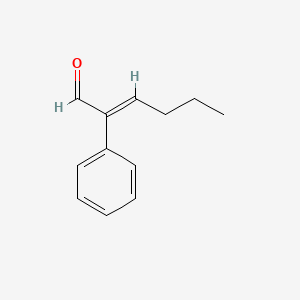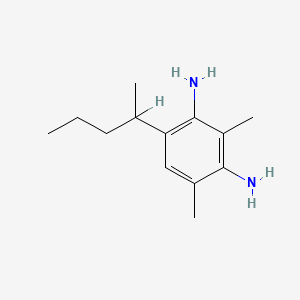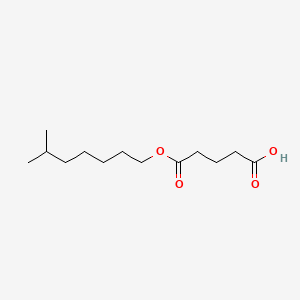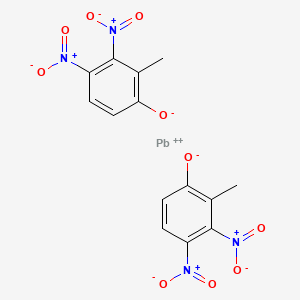
Phenol, 2-methyldinitro-, lead salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-methyldinitro-, lead salt is a chemical compound with the molecular formula C14H10N4O10PbThis compound is characterized by its high molecular weight of 601.45 g/mol and its complex structure, which includes lead as a central element .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-methyldinitro-, lead salt typically involves the reaction of 2-methyl-3,4-dinitrophenol with a lead salt, such as lead acetate or lead nitrate. The reaction is carried out in an aqueous medium, often under controlled temperature and pH conditions to ensure the formation of the desired lead salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of lead compounds due to their toxicity. The reaction conditions are optimized to maximize yield and purity, often involving multiple purification steps to remove impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-methyldinitro-, lead salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of lead.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The phenolic group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead oxides, while reduction can produce 2-methyl-3,4-diaminophenol .
Applications De Recherche Scientifique
Phenol, 2-methyldinitro-, lead salt has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug formulations.
Industry: It is used in the production of certain types of polymers and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of Phenol, 2-methyldinitro-, lead salt involves its interaction with biological molecules. The lead ion can form complexes with proteins and enzymes, altering their function. The nitro groups can participate in redox reactions, generating reactive oxygen species that can damage cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenol, 2,4-dinitro-, lead salt
- Phenol, 2-methyl-, lead salt
- Phenol, 4-nitro-, lead salt
Uniqueness
Phenol, 2-methyldinitro-, lead salt is unique due to the presence of both methyl and nitro groups, which confer distinct chemical properties.
Propriétés
Numéro CAS |
50319-14-7 |
|---|---|
Formule moléculaire |
C14H10N4O10Pb |
Poids moléculaire |
601 g/mol |
Nom IUPAC |
lead(2+);2-methyl-3,4-dinitrophenolate |
InChI |
InChI=1S/2C7H6N2O5.Pb/c2*1-4-6(10)3-2-5(8(11)12)7(4)9(13)14;/h2*2-3,10H,1H3;/q;;+2/p-2 |
Clé InChI |
YDMVXIXGWQILMV-UHFFFAOYSA-L |
SMILES canonique |
CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])[O-].CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])[O-].[Pb+2] |
Numéros CAS associés |
534-52-1 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


